molecular formula C18H18F6N2 B12599286 4,4'-Bis(4,4,4-trifluorobutyl)-2,2'-bipyridine CAS No. 899793-87-4

4,4'-Bis(4,4,4-trifluorobutyl)-2,2'-bipyridine

Cat. No.: B12599286
CAS No.: 899793-87-4
M. Wt: 376.3 g/mol
InChI Key: BZPQCYQTCUTTPA-UHFFFAOYSA-N
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Description

4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two bipyridine units linked by 4,4,4-trifluorobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce partially or fully reduced bipyridine derivatives.

Scientific Research Applications

4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine largely depends on its role as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in various catalytic and electronic processes. The molecular targets and pathways involved include metal centers in enzymes or synthetic catalysts, where the bipyridine units facilitate electron transfer and stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine is unique due to the presence of trifluorobutyl groups, which impart distinct electronic properties and steric effects. These features make it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics.

Properties

CAS No.

899793-87-4

Molecular Formula

C18H18F6N2

Molecular Weight

376.3 g/mol

IUPAC Name

4-(4,4,4-trifluorobutyl)-2-[4-(4,4,4-trifluorobutyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C18H18F6N2/c19-17(20,21)7-1-3-13-5-9-25-15(11-13)16-12-14(6-10-26-16)4-2-8-18(22,23)24/h5-6,9-12H,1-4,7-8H2

InChI Key

BZPQCYQTCUTTPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCC(F)(F)F)C2=NC=CC(=C2)CCCC(F)(F)F

Origin of Product

United States

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